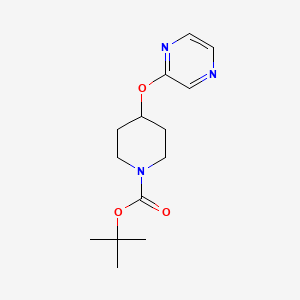
Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrazin-2-yloxy moiety, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine with pyrazin-2-ol in the presence of tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It is being studied for its use in developing new therapeutic agents.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the treatment of infections and inflammatory diseases.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Tert-butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate stands out due to its specific pyrazin-2-yloxy group, which imparts unique chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 4-pyrazin-2-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-11(5-9-17)19-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSFLZJQVYPXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2738478.png)
![1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2738479.png)
![1-(3-chloro-4-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B2738483.png)
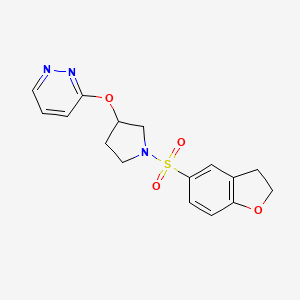
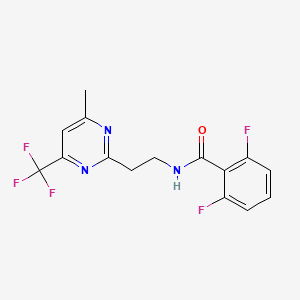
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)
![1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2738490.png)
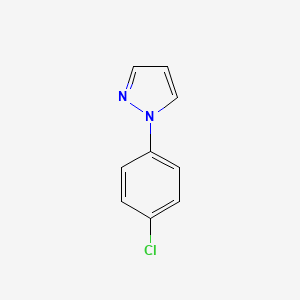
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)

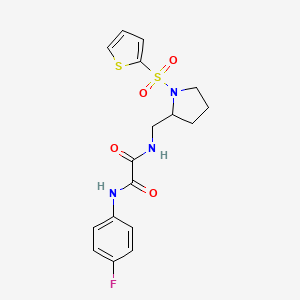
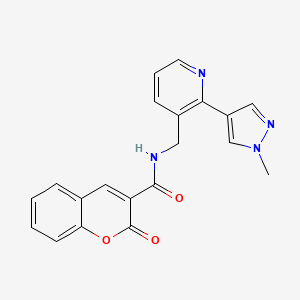
![4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2738500.png)
